6-Methylthionecoumarin

CAS No.: 60257-28-5

Cat. No.: VC1725484

Molecular Formula: C10H8OS

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60257-28-5 |

|---|---|

| Molecular Formula | C10H8OS |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 6-methylchromene-2-thione |

| Standard InChI | InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3 |

| Standard InChI Key | SSRXJDKHMCDORD-UHFFFAOYSA-N |

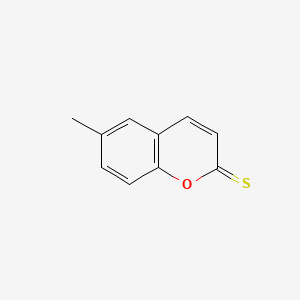

| SMILES | CC1=CC2=C(C=C1)OC(=S)C=C2 |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=S)C=C2 |

Introduction

Chemical Identity and Classification

6-Methylthionecoumarin is a thio-derivative of coumarin where the oxygen atom at the 2-position is replaced with a sulfur atom. The compound is formally known as 2H-1-Benzopyran-2-thione, 6-methyl- in chemical nomenclature systems. It has a molecular weight of 176.24 g/mol and is registered in the PubChem database with CID 205989 . Unlike its oxygen-containing parent compound (6-methylcoumarin), the thione substitution significantly alters its photochemical and biological properties.

Nomenclature and Identification

Table 1: Identification and Nomenclature of 6-Methylthionecoumarin

| Parameter | Information |

|---|---|

| Primary Name | 6-Methylthionecoumarin |

| Chemical Abstracts Registry Number | 60257-28-5 |

| PubChem CID | 205989 |

| Systematic Name | 2H-1-Benzopyran-2-thione, 6-methyl- |

| Other Synonyms | 6-MTC, DTXSID30209009 |

| Molecular Weight | 176.24 g/mol |

| PubChem Database Entry | Created: 2005-08-09; Modified: 2025-02-22 |

Structural Characteristics

6-Methylthionecoumarin maintains the characteristic benzopyrone structure of coumarins but incorporates a crucial modification where the carbonyl oxygen at position 2 is replaced with sulfur. This thione substitution fundamentally alters the compound's electronic configuration and reactivity. The 6-methyl group on the benzene ring contributes to its lipophilicity and influences its biological activities.

Comparative Structural Analysis

While the search results don't provide detailed spectroscopic data specific to 6-methylthionecoumarin, its structure can be understood relative to its parent compound. The replacement of oxygen with the larger sulfur atom changes the electronic distribution and potentially affects hydrogen-bonding capabilities, which may explain its distinct biological activities compared to oxygen-containing analogs.

Physical and Chemical Properties

Molecular Characteristics

The molecular properties of 6-methylthionecoumarin arise from its unique structural features, particularly the thione (C=S) group that replaces the typical carbonyl (C=O) group found in traditional coumarins. This substitution significantly impacts the compound's spectroscopic properties, reactivity patterns, and biological interactions.

Spectroscopic Properties

Though specific spectroscopic data for 6-methylthionecoumarin is limited in the search results, thionecoumarins generally exhibit distinct UV-visible absorption patterns compared to their oxygen counterparts. These spectroscopic differences are relevant to the compound's photochemical behavior, particularly its photosensitizing capabilities when exposed to UV radiation.

Biological Activities and Applications

Cellular Mechanisms of Action

Research suggests that the cell membrane may be an important target leading to lethality when 6-MTC is photoactivated . This oxygen-dependent photosensitizing activity points to a possible mechanism involving reactive oxygen species generation, which could induce oxidative damage to cellular components.

Comparative Analysis with Related Compounds

Table 2: Comparison of Photobiological Properties Between 6-Methylthionecoumarin and Related Compounds

Research Context and Applications

Relationship to Other Coumarin Derivatives

Coumarins represent a large family of compounds with diverse biological activities. While 6-methylcoumarin (the parent compound of 6-MTC) has been shown to promote melanogenesis through various signaling pathways including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin , the thione substitution in 6-MTC creates a compound with distinct photobiological properties.

The broader family of coumarin derivatives has been extensively studied for various biological activities. For instance, triazolyl coumarin derivatives have shown potential as anticancer agents , while metal complexes of coumarin derivatives have demonstrated biological activity in other contexts .

Synthetic Chemistry Perspectives

Synthetic Routes and Modifications

While the search results don't provide specific synthetic routes for 6-methylthionecoumarin, related research on coumarin derivatives suggests possible synthetic approaches. For example, research on the transformation of 4-azido-thiocoumarin into structurally diversified scaffolds demonstrates the potential for developing novel synthetic routes for thiocoumarin derivatives.

The general synthetic approach for thiocoumarin derivatives often involves thionation of the corresponding coumarin using reagents such as Lawesson's reagent or phosphorus pentasulfide. These methods could potentially be applied to synthesize 6-methylthionecoumarin from 6-methylcoumarin, which has a melting point of 74°C to 77°C and a boiling point of 303°C (at 725 mmHg) .

Current Research and Future Directions

Recent Developments

Recent research efforts have explored the photobiological properties of various thione-substituted heterocyclic compounds, including flavothiones . A study by Tuveson, Wang, and Becker specifically investigated the phototoxicity of 6-methylthionecoumarin alongside 8-methoxythionepsoralen, contributing valuable insights into the photobiology of these compounds .

Future Research Opportunities

Several promising research directions for 6-methylthionecoumarin emerge from the current literature:

-

Detailed structure-activity relationship studies comparing various thiocoumarin derivatives

-

Further investigation of the mechanism of DNA damage induced by photoactivated 6-MTC

-

Exploration of potential applications in photodynamic therapy

-

Development of novel synthetic methods for preparing functionalized thiocoumarin derivatives

-

Investigation of possible synergistic effects with other photosensitizers or therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume